ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate: is a complex organic compound belonging to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the Benzannulation reaction , which involves the cyclization of a phenyl-substituted benzene derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be performed using strong acids like sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties . It has shown promise in inhibiting the growth of certain cancer cells.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industry, this compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals . Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism by which ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate exerts its effects involves interaction with molecular targets and pathways . It may act as an inhibitor or activator of specific enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Ethyl 3-amino-1-(3-methylphenyl)-1H-benzo[f]chromene-2-carboxylate
Ethyl 3-amino-1-(2-methylphenyl)-1H-benzo[f]chromene-2-carboxylate
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate
Uniqueness: Ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity. This unique structure allows for distinct interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-3-26-23(25)21-19(16-10-8-14(2)9-11-16)20-17-7-5-4-6-15(17)12-13-18(20)27-22(21)24/h4-13,19H,3,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHODPORGGBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C)C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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